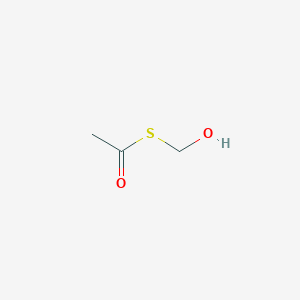![molecular formula C13H17NO6S B14638375 N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine CAS No. 55657-60-8](/img/structure/B14638375.png)
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methanesulfonyl group attached to an ethoxycarbonyl moiety, which is further linked to the L-phenylalanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using a suitable protecting group such as a carbamate.
Formation of the Methanesulfonyl Ethoxycarbonyl Intermediate: Methanesulfonyl chloride is reacted with ethylene glycol to form the methanesulfonyl ethoxycarbonyl intermediate.
Coupling Reaction: The protected L-phenylalanine is then coupled with the methanesulfonyl ethoxycarbonyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment and large-scale reactors to facilitate the reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the methanesulfonyl group can yield thiol derivatives.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic residues in the active site of enzymes. This interaction can modulate the activity of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-D-phenylalanine: The D-isomer of the compound.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tyrosine: A similar compound with a hydroxyl group on the aromatic ring.
N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-tryptophan: A similar compound with an indole ring.
Uniqueness: N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine is unique due to its specific structural features, such as the presence of the methanesulfonyl group and the L-phenylalanine backbone. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
55657-60-8 |
|---|---|
Molecular Formula |
C13H17NO6S |
Molecular Weight |
315.34 g/mol |
IUPAC Name |
(2S)-2-(2-methylsulfonylethoxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)8-7-20-13(17)14-11(12(15)16)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
InChI Key |
SYRWOKWMUHJGDY-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)CCOC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CS(=O)(=O)CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanethione](/img/structure/B14638296.png)
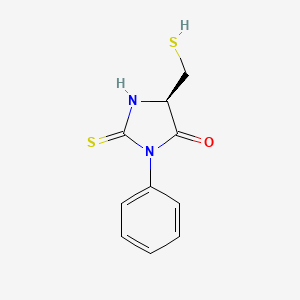

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)

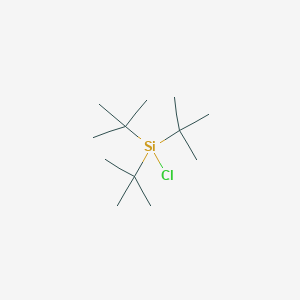
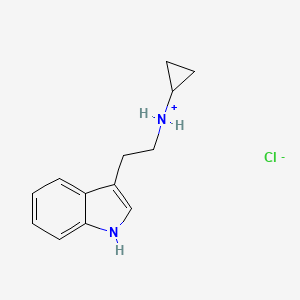
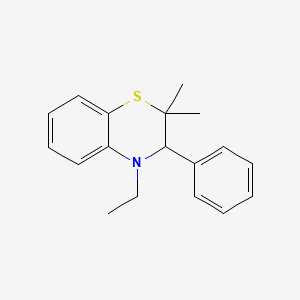
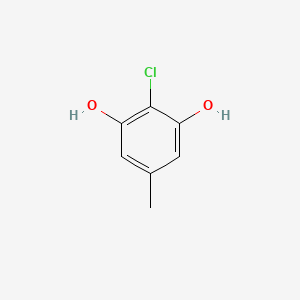
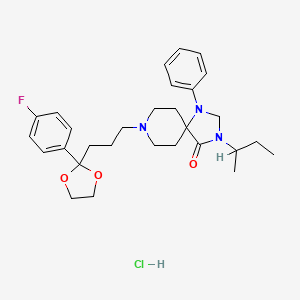


![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)
